molecular formula C16H11ClN2O B5696070 4-(4-CHLORO-3,5-DIMETHYLPHENOXY)-2-CYANOPHENYL CYANIDE

4-(4-CHLORO-3,5-DIMETHYLPHENOXY)-2-CYANOPHENYL CYANIDE

Cat. No.: B5696070
M. Wt: 282.72 g/mol
InChI Key: QBJYDFHEKNIGIC-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,5-dimethylphenoxy)-2-cyanophenyl cyanide is an organic compound that belongs to the class of phenoxyphenyl cyanides. This compound is characterized by the presence of a chlorinated phenoxy group and two cyanide groups attached to a phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3,5-dimethylphenoxy)-2-cyanophenyl cyanide typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-cyanophenyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethylphenoxy)-2-cyanophenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanide groups to amines or other reduced forms.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenoxy)-2-cyanophenyl cyanide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-3,5-dimethylphenoxy)-2-cyanophenyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the cyanide groups.

    4-Chloro-3,5-dimethylphenoxyacetic acid: Another similar compound used as a plant growth regulator.

Uniqueness

4-(4-Chloro-3,5-dimethylphenoxy)-2-cyanophenyl cyanide is unique due to the presence of both phenoxy and cyanide groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c1-10-5-15(6-11(2)16(10)17)20-14-4-3-12(8-18)13(7-14)9-19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJYDFHEKNIGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=CC(=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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